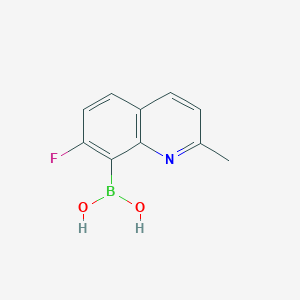
(7-Fluoro-2-methylquinolin-8-yl)boronic acid
説明
(7-Fluoro-2-methylquinolin-8-yl)boronic acid, also known as FMQ-B, is an organic compound that has recently been gaining attention due to its potential applications in scientific research. This compound is a derivative of quinoline and is composed of a boronic acid group and a fluoroalkyl group. It has been found to have a variety of uses, including as a catalyst in organic synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of active pharmaceutical ingredients (APIs). In addition, FMQ-B has been studied for its potential to act as a receptor for small molecules, and as a potential therapeutic agent in treating certain diseases.
科学的研究の応用
Catalytic Applications
- Cp*Rh(III)-Catalyzed Arylation of 8-Methylquinolines: This research demonstrates the Rh(III)-catalyzed selective mono-arylation and diarylation of 8-methylquinolines with organoboron reagents. The method also applies to the arylation of 2-ethylpyridine and heteroarylation with thiophene-2-ylboronic acid. A mechanistic study suggests the involvement of a five-membered rhodacycle intermediate in the catalytic cycle (Kumar et al., 2020).
Luminescent Materials
- New Class of Luminescent Organic Materials: Research introduced a new class of cheap, easily-synthesizable, and modifiable organic luminescent materials. The study focuses on 1,2-phenylenediboronic acid reacting with 8-hydroxyquinoline, forming luminescent boronic 8-oxoquinoline complexes. These complexes show potential for use in organic light-emitting diodes (OLEDs) (Jarzembska et al., 2017).
Electroluminescent Properties
- Organoboron Quinolinolates: The study synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands. The substitution in the quinolinolate has been achieved in the 5 and 7 positions introducing various substituents. These compounds have potential applications in electroluminescent devices (Kappaun et al., 2006).
Chemosensing Applications
- Novel Styrylquinolinium Boronic Acid as a Chemosensor: A novel water-soluble styrylquinolinium boronic acid was synthesized, exhibiting high selectivity and sensitivity as a chemosensor for hypochlorite ions. This study demonstrates the potential of boronic acid derivatives in chemosensing applications (Wang et al., 2013).
Metal Ion Sensing
- 8-Hydroxyquinoline Derivative for Metal Ion Sensing: A novel 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function was prepared. It showed pronounced Hg(2+)-selective fluoroionophoric properties, making it a potential candidate for metal ion sensing in aqueous solutions (Moon et al., 2004).
Fluorescence Changes Upon Sugar Binding
- Arylboronic Acids for Sugar Binding: This study reported on two boronic acids, isoquinoline-7-boronic acid and phenoxathiin-4-boronic acid, which show strong fluorescent intensity changes upon sugar binding. This finding is significant for the design of chemosensors for carbohydrates (Laughlin et al., 2012).
pH-Sensing Properties
- 8-Hydroxyquinoline-Substituted Boron-Dipyrromethene Compounds: A series of novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives were synthesized and characterized. These compounds exhibited OFF-ON-OFF type of pH-dependent fluorescent sensors, indicating their potential as pH sensors (Chen et al., 2011).
特性
IUPAC Name |
(7-fluoro-2-methylquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDZBZHUSMGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674564 | |
| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
CAS RN |
1072945-61-9 | |
| Record name | B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
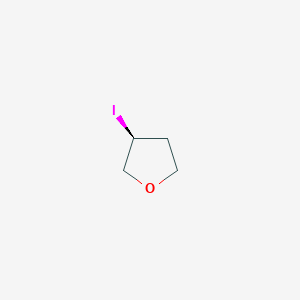
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
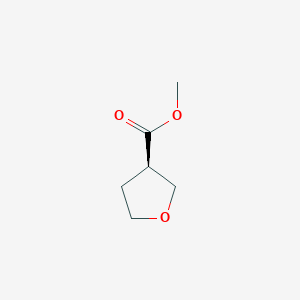
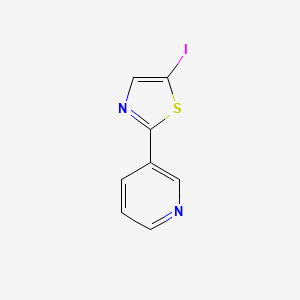
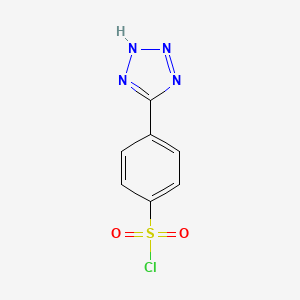
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
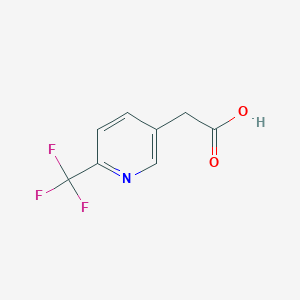
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
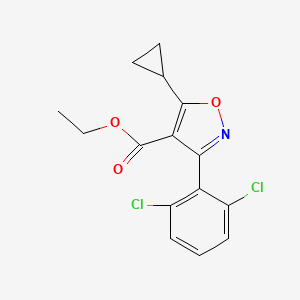
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)